1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic compounds such as imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrate significant chemical versatility through reactions like hydrolytic ring-opening and 1,3-dipolar cycloaddition. These properties highlight their potential in chemical synthesis and pharmaceutical research (Coburn & Taylor, 1982).
Pharmaceutical Research and Development
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological potential, particularly as serotonin receptor ligands and phosphodiesterase inhibitors. Such studies underscore the utility of these compounds in developing novel therapeutic agents, especially as potential antidepressants and anxiolytics (Zagórska et al., 2016).
Receptor Affinity and Molecular Docking Studies
The structural modifications on the imidazo[2,1-f]purine-2,4-dione framework have been explored for enhancing receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors. Docking studies and receptor affinity assays help in identifying promising compounds for further pharmacological evaluation (Zagórska et al., 2015).
Biological Evaluation for A3 Adenosine Receptor Antagonism
Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists showcases the therapeutic potential of these compounds in conditions where modulation of adenosine receptor activity is beneficial. The balance between potency and hydrophilicity in such molecules is crucial for their pharmacological action (Baraldi et al., 2008).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4,6,7,8-pentamethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-6-7(2)17-8-9(13-11(17)14(6)3)15(4)12(19)16(5)10(8)18/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBKNFXILPDIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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